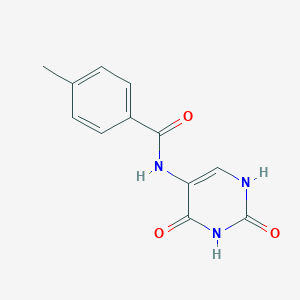
2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, also known as FOBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FOBA is a benzoxazinone derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not fully understood. However, it has been proposed that 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate interacts with cellular targets, including metal ions and proteins, leading to the inhibition of cellular processes such as cell proliferation and migration.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective compound for scientific research. Additionally, 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to exhibit good stability in various biological environments, making it a promising candidate for in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is its high selectivity and sensitivity towards copper ions, making it a valuable tool for the detection of copper ions in biological samples. Additionally, 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate exhibits low toxicity towards normal cells, making it a safe and effective compound for in vitro and in vivo studies.
One of the limitations of 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate and its potential applications in various areas of scientific research.
Future Directions
For research on 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate include the development of more efficient synthesis methods, the optimization of its properties for specific applications, and the exploration of its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been synthesized using different methods and has been studied for its potential applications as a fluorescent probe for the detection of metal ions and as an anticancer agent. 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate exhibits low toxicity towards normal cells and has good stability in various biological environments, making it a promising candidate for in vitro and in vivo studies. Further research is needed to fully understand the mechanism of action of 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate and its potential applications in various areas of scientific research.
Synthesis Methods
2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been synthesized using different methods, including the reaction of 2-aminophenol with 4-fluorobenzoyl chloride, followed by the reaction with acetic anhydride. Another method involves the reaction of 2-hydroxybenzamide with 4-fluorobenzoyl chloride in the presence of triethylamine, followed by the reaction with acetic anhydride. The synthesis of 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate using these methods has been reported in the literature.
Scientific Research Applications
2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been studied for its potential applications in various areas of scientific research. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a promising candidate for the detection of copper ions in biological samples.
Another area of research is the use of 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate as a potential anticancer agent. 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis. Additionally, 2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
properties
Product Name |
2-(4-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate |
|---|---|
Molecular Formula |
C16H10FNO4 |
Molecular Weight |
299.25 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |
InChI |
InChI=1S/C16H10FNO4/c1-9(19)21-12-6-7-14-13(8-12)16(20)22-15(18-14)10-2-4-11(17)5-3-10/h2-8H,1H3 |
InChI Key |
DHNPCUGWHLZFCP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)

![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)
![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)


![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)


![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)